
4-Nitrophenyl 2-Acetamido-3,6-di-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
-2-deoxy-alpha-D-galactopyranoside is a derivative of galactose, a type of sugar molecule. This compound is characterized by the absence of an oxygen atom at the second carbon position, which distinguishes it from its parent molecule, galactose. This structural modification imparts unique chemical and biological properties to -2-deoxy-alpha-D-galactopyranoside, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of -2-deoxy-alpha-D-galactopyranoside typically involves the selective removal of the hydroxyl group at the second carbon position of galactose. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using protective groups such as acetyl or benzyl groups.
Deoxygenation: The protected galactose undergoes a deoxygenation reaction, often using reagents like tributyltin hydride or other radical initiators, to remove the hydroxyl group at the second carbon position.
Deprotection: The protective groups are then removed to yield -2-deoxy-alpha-D-galactopyranoside.
Industrial Production Methods
Industrial production of -2-deoxy-alpha-D-galactopyranoside may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like deoxyribose-phosphate aldolase can be used to catalyze the formation of -2-deoxy-alpha-D-galactopyranoside from suitable precursors under mild conditions, offering a more environmentally friendly and cost-effective approach.
Analyse Des Réactions Chimiques
Types of Reactions
-2-deoxy-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert -2-deoxy-alpha-D-galactopyranoside into its corresponding alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Alcohols from reduction.
- Halogenated derivatives from substitution.
Applications De Recherche Scientifique
-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity, particularly in understanding the role of deoxy sugars in biological systems.
Medicine: -2-deoxy-alpha-D-galactopyranoside is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of -2-deoxy-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to altered cellular processes. For example, it may inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates, thereby affecting the availability of sugars for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-deoxy-D-glucose: Similar to -2-deoxy-alpha-D-galactopyranoside, this compound lacks an oxygen atom at the second carbon position but is derived from glucose instead of galactose.
2-deoxy-L-galactose: This is the L-isomer of -2-deoxy-alpha-D-galactopyranoside, with similar structural features but different stereochemistry.
Uniqueness
-2-deoxy-alpha-D-galactopyranoside is unique due to its specific structural features and the resulting biological activities. Its ability to inhibit specific enzymes and participate in unique chemical reactions sets it apart from other deoxy sugars, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C30H44N4O18 |
|---|---|
Poids moléculaire |
748.7 g/mol |
Nom IUPAC |
N-[2-[[5-acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C30H44N4O18/c1-11(37)31-19-25(43)22(40)16(8-35)49-28(19)47-10-18-24(42)27(52-29-20(32-12(2)38)26(44)23(41)17(9-36)50-29)21(33-13(3)39)30(51-18)48-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-36,40-44H,8-10H2,1-3H3,(H,31,37)(H,32,38)(H,33,39) |
Clé InChI |
XLNAXKMQHIEVPS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
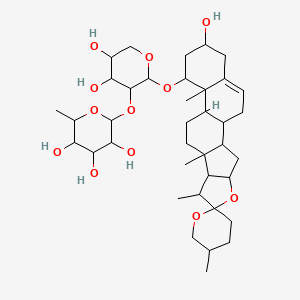
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
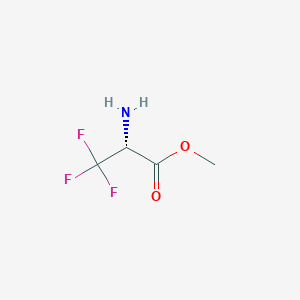
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
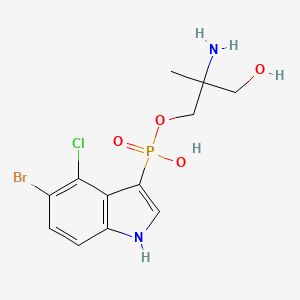
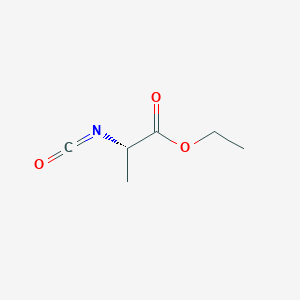
![6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
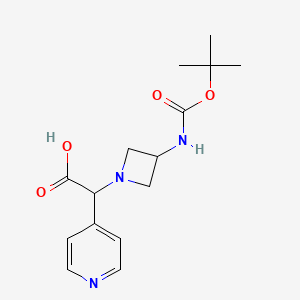
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)

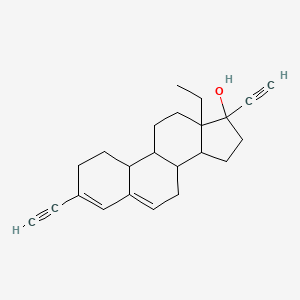
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)
